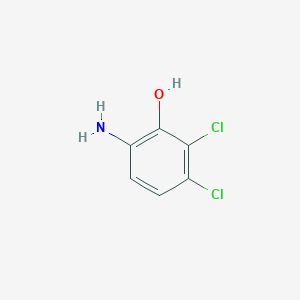

6-Amino-2,3-dichlorophenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-2,3-dichlorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKNLCXXJZQFHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Amino-2,3-dichlorophenol: Properties, Synthesis, and Potential Applications

This guide provides a comprehensive technical overview of 6-Amino-2,3-dichlorophenol, a halogenated aromatic compound of interest to the pharmaceutical and fine chemical industries. While data on this specific isomer is less prevalent than its structural counterparts, this document synthesizes available information and established chemical principles to offer valuable insights for researchers, chemists, and drug development professionals. We will explore its fundamental properties, propose a viable synthetic route based on established methodologies for related compounds, discuss its chemical reactivity, and frame its potential as a valuable scaffold in medicinal chemistry.

Core Chemical Identity and Physicochemical Properties

This compound belongs to the class of substituted aminophenols, compounds that feature amino, hydroxyl, and in this case, chloro functional groups on a benzene ring. These functional groups impart a unique combination of reactivity, making it a potentially versatile building block in organic synthesis. Its identity and key properties are summarized below.

| Property | Data | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 116278-69-4 | [1][2] |

| Molecular Formula | C₆H₅Cl₂NO | [2] |

| Molecular Weight | 178.02 g/mol | [2][3] |

| Physical Form | Solid (predicted). The related isomer, 4-Amino-2,3-dichlorophenol, is a brown solid. | [4] |

| Storage Temperature | Room temperature, under inert atmosphere, protected from light. |

Note: Specific experimental data such as melting point, boiling point, and solubility for the 6-amino-2,3-dichloro isomer are not widely published. Properties are inferred from data on related isomers and general chemical principles.

Predicted Spectral Characteristics

-

¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons, the amino (NH₂) protons, and the hydroxyl (OH) proton. The chemical shifts of the NH₂ and OH protons can vary significantly depending on the solvent and concentration due to hydrogen bonding. The aromatic protons will appear as doublets, with coupling constants characteristic of their ortho relationship.

-

¹³C NMR: Six distinct signals are expected, corresponding to the six carbon atoms of the aromatic ring. The carbons attached to the electronegative oxygen, nitrogen, and chlorine atoms will be shifted downfield.

-

Infrared (IR) Spectroscopy: Key absorption bands would confirm the presence of the principal functional groups. Expected peaks include:

-

Broad O-H stretching band (~3200-3600 cm⁻¹)

-

N-H stretching bands for the primary amine (~3300-3500 cm⁻¹)

-

Aromatic C=C stretching bands (~1450-1600 cm⁻¹)

-

C-O stretching band (~1200-1300 cm⁻¹)

-

C-Cl stretching bands (~600-800 cm⁻¹)

-

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z ≈ 178. The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms (M⁺, M+2, M+4 peaks in an approximate 9:6:1 ratio).

Synthesis and Purification

A prevalent and reliable method for synthesizing substituted aminophenols is the chemical or catalytic reduction of the corresponding nitrophenol.[6] While a specific protocol for this compound is not detailed in the surveyed literature, a robust synthetic strategy can be designed based on this principle. The process involves the initial nitration of 2,3-dichlorophenol, followed by the selective reduction of the nitro group.

Caption: Conceptual workflow for leveraging this compound in drug discovery.

Safety, Handling, and Toxicology

Specific toxicological data for this compound is not available. Therefore, a conservative approach to handling is required, guided by the safety profiles of its closely related isomers. Compounds like 4-amino-2,6-dichlorophenol and 4-amino-2,3-dichlorophenol are classified as irritants. [7]All handling should be performed in accordance with good industrial hygiene and safety practices. [7]

| Hazard Classification (Based on Isomers) | GHS Pictogram | Signal Word | Hazard Statements |

|---|---|---|---|

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation. [7][8] |

| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation. [7][8] |

| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation. [7]|

Recommended Handling and First Aid Measures

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood. [7]Eyewash stations and safety showers should be readily accessible. [9]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles (European Standard EN 166). [7][9] * Hand Protection: Wear compatible, chemical-resistant gloves. [10] * Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure. [9]* First Aid:

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention. [7] * Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Get medical attention if irritation occurs. [7][9] * Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. [7] * Ingestion: Clean mouth with water and get medical attention. [9]

-

References

- Smolecule. (n.d.). 6-(Aminomethyl)-2,3-dichlorophenol.

- Thermo Fisher Scientific. (2025, September 17). Safety Data Sheet: 4-Amino-2,6-dichlorophenol.

- Biosynth. (2022, December 8). Safety Data Sheet: 6-Amino-2,4-dichlorophenol.

- Fisher Scientific. (2021, December 24). Safety Data Sheet: 4-Amino-2,6-dichlorophenol.

- TCI Chemicals. (2024, November 27). Safety Data Sheet: 4-Amino-2,6-dichlorophenol.

- ChemicalBook. (2022, August 26). This compound | 116278-69-4.

- LookChem. (2025, December 28). The Versatility of 4-Amino-2,6-dichlorophenol in Pharmaceutical Manufacturing.

- ChemBK. (n.d.). This compound.

- Patsnap. (n.d.). Synthesis method of 2, 6-dichloro-4-aminophenol.

- CymitQuimica. (n.d.). 4-Amino-2,3-dichlorophenol Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 4-Amino-2,3-dichlorophenol.

- PubChem. (n.d.). 3-Amino-2,6-dichlorophenol.

- ChemicalBook. (n.d.). 4-Amino-2,3-dichlorphenol synthesis.

- Autech Industry Co., Limited. (n.d.). Exploring 4-Amino-2,3-Dichlorophenol: A Key Pharmaceutical Intermediate.

- PrepChem.com. (n.d.). Preparation of 2,4-Dichloro-6-aminophenol.

- Cion Pharma. (n.d.). 2-amino-4,6-dichlorophenol Manufacturer.

- George, A., Thomas, P. V., & Kumar, D. D. (n.d.). Computational Studies on the IR and NMR Spectra of 2-Aminophenol. The Chemist, 86(1).

Sources

- 1. This compound | 116278-69-4 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 3-Amino-2,6-dichlorophenol | C6H5Cl2NO | CID 22392581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

- 5. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 6. prepchem.com [prepchem.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. biosynth.com [biosynth.com]

6-Amino-2,3-dichlorophenol CAS number

An In-Depth Technical Guide to 6-Amino-2,3-dichlorophenol

Abstract

This compound is a halogenated aromatic amine of significant interest within synthetic chemistry. Its unique substitution pattern, featuring amino, hydroxyl, and chloro groups, renders it a versatile intermediate for the development of complex molecules, particularly in the pharmaceutical and agrochemical sectors. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, plausible synthetic strategies, and critical safety protocols. Given the specificity of this isomer, this document synthesizes direct data where available and draws logical inferences from closely related dichlorophenol analogs to provide a holistic and practical resource for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

Precise identification of a chemical entity is foundational to all research and development. The Chemical Abstracts Service (CAS) has assigned the number 116278-69-4 to this compound[1][2][3]. This unique identifier distinguishes it from its various isomers, which may exhibit significantly different chemical and toxicological profiles.

The core structural and physical characteristics are summarized below. These properties are critical for designing synthetic routes, purification strategies, and ensuring appropriate handling and storage conditions.

| Property | Value | Source(s) |

| CAS Registry Number | 116278-69-4 | [1][2][3] |

| Molecular Formula | C₆H₅Cl₂NO | [2] |

| Molecular Weight | 178.016 g/mol | [2] |

| IUPAC Name | This compound | [1] |

| Appearance | Assumed to be an off-white to light-colored powder or crystalline solid, typical for this class of compounds. | N/A |

| Solubility | Expected to have limited solubility in water and higher solubility in organic solvents like methanol, ethanol, and DMSO. | N/A |

Synthesis Strategies: A Mechanistic Perspective

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in public literature, its synthesis can be logically derived from established methodologies for related aminodichlorophenols. The most common and industrially viable routes involve the reduction of a corresponding dichloronitrophenol precursor.

Conceptual Synthesis Pathway: Reduction of 2,3-Dichloro-6-nitrophenol

The primary strategy involves the selective reduction of a nitro group to an amine. This is a cornerstone reaction in industrial organic synthesis due to the wide availability of nitrated precursors.

Experimental Protocol: Catalytic Hydrogenation (Generalized)

This protocol is a generalized representation based on methods used for analogous compounds, such as the synthesis of 4-amino-2,6-dichlorophenol[4][5].

-

Reactor Setup: A multi-neck flask or a dedicated hydrogenation reactor is charged with the precursor, 2,3-dichloro-6-nitrophenol, and a suitable solvent (e.g., methanol, ethanol, or toluene)[4][6]. The choice of solvent is critical; it must solubilize the starting material without reacting under the hydrogenation conditions.

-

Catalyst Addition: A hydrogenation catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel, is added to the mixture[6]. These heterogeneous catalysts provide a surface for the reaction, enabling the efficient cleavage of the N-O bonds in the nitro group and the formation of N-H bonds.

-

Hydrogenation: The reactor is sealed, purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, and then pressurized with hydrogen gas (H₂)[4][6]. The reaction is typically heated to increase the reaction rate (e.g., 75-90°C)[4].

-

Reaction Monitoring: The reaction progress is monitored by measuring hydrogen uptake or by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

-

Workup and Isolation: Upon completion, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration through a bed of celite. The solvent is then removed from the filtrate under reduced pressure (rotary evaporation).

-

Purification: The resulting crude this compound is purified, typically by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield the final product with high purity[6].

The diagram below illustrates this generalized synthetic workflow.

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Development

As a substituted phenol, this compound is a valuable building block for synthesizing more complex target molecules. Its utility stems from the reactivity of its three functional groups: the hydroxyl, amino, and chloro substituents.

-

Pharmaceutical Intermediate: This class of compounds is frequently used in the synthesis of Active Pharmaceutical Ingredients (APIs)[7][8]. The amino group can be readily diazotized or acylated, while the phenolic hydroxyl group can be alkylated or esterified. These reactions allow for the construction of diverse molecular scaffolds. For example, the related compound 2-amino-4,6-dichlorophenol is a key intermediate in the synthesis of Oxyclozanide, an anthelmintic drug used in veterinary medicine[9].

-

Agrochemical Synthesis: Dichlorophenol derivatives are precursors to various herbicides and fungicides[5][10][11]. The specific substitution pattern of this compound can be exploited to create novel pesticides with potentially unique modes of action.

-

Specialty Dyes and Polymers: Aminophenols are also used in the manufacturing of specialty dyes and high-performance polymers[5][10]. The reactivity of the functional groups allows for incorporation into larger chromophoric systems or polymer backbones.

Safety, Handling, and Storage

Mandatory Safety Protocol

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat[14]. A respirator with a suitable cartridge should be used if dust generation is likely[14].

-

Engineering Controls: Work should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure[14]. Facilities should be equipped with an eyewash station and a safety shower[14].

-

Handling: Avoid direct contact with skin and eyes. Minimize dust generation and accumulation. After handling, wash hands thoroughly[12].

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents[15][16]. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation[16].

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[17].

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[17].

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing[12].

-

Ingestion: Rinse mouth and seek immediate medical attention[12].

-

The logical flow for handling this chemical is depicted below.

Caption: A workflow outlining the critical steps for safely handling this compound.

Conclusion

This compound (CAS: 116278-69-4) is a chemical intermediate with considerable potential in the synthesis of high-value products for the pharmaceutical and agrochemical industries. While detailed public data for this specific isomer is sparse, a robust understanding of its properties, synthesis, and handling can be constructed from the principles of organic chemistry and data from its analogs. Adherence to rigorous safety protocols is paramount when working with this and related halogenated aromatic compounds. This guide serves as a foundational resource to enable safe and effective utilization of this versatile chemical building block.

References

- Smolecule. (n.d.). 6-(Aminomethyl)-2,3-dichlorophenol.

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link].

-

ChemBK. (n.d.). This compound. Retrieved from [Link].

-

IndiaMART. (n.d.). 6- AMino-2,3- dichlorophenol api. Retrieved from [Link].

-

IndiaMART. (n.d.). This compound RAW MATERIAL API. Retrieved from [Link].

-

PubChem. (n.d.). 3-Amino-2,6-dichlorophenol. Retrieved from [Link].

- Patsnap. (n.d.). Synthesis method of 2, 6-dichloro-4-aminophenol.

-

Dhanlaxmi Chemicals. (n.d.). 2,4 Dichloro 6-Aminophenol. Retrieved from [Link].

-

Organic Syntheses. (n.d.). 2,6-dichlorophenol. Retrieved from [Link].

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Amino-2,6-dichlorophenol, 98%. Retrieved from [Link].

-

Chemsrc. (2025). 4-Amino-2,6-dichlorophenol. Retrieved from [Link].

-

European Commission. (2007). Opinion of the Scientific Committee on Consumer Products on 3-amino-2,4-dichlorophenol HCl (A43). Retrieved from [Link].

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 116278-69-4 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap [eureka.patsnap.com]

- 6. 4-Amino-2,3-dichlorphenol synthesis - chemicalbook [chemicalbook.com]

- 7. m.indiamart.com [m.indiamart.com]

- 8. indiamart.com [indiamart.com]

- 9. cionpharma.com [cionpharma.com]

- 10. Dhanlaxmi Chemicals [dhanlaxmichemicals.com]

- 11. 2-AMINO-4,6-DICHLOROPHENOL | 527-62-8 [chemicalbook.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. 3-Amino-2,6-dichlorophenol | C6H5Cl2NO | CID 22392581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. 4-Amino-2,6-dichlorophenol | CAS#:5930-28-9 | Chemsrc [chemsrc.com]

- 16. 4-Amino-2,3-dichlorophenol | 39183-17-0 [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

6-Amino-2,3-dichlorophenol molecular structure

An In-depth Technical Guide to the Molecular Structure of 6-Amino-2,3-dichlorophenol

This guide provides a comprehensive technical overview of this compound, a significant chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, spectroscopic signature, synthesis, and safe handling protocols, grounding all claims in authoritative data.

Introduction and Chemical Identity

This compound (CAS No. 116278-69-4) is a halogenated aromatic compound featuring a phenol backbone substituted with two chlorine atoms and an amino group.[1][2][3] This specific arrangement of functional groups—a hydroxyl (-OH), an amino (-NH₂), and two chloro (-Cl) groups on a benzene ring—imparts a unique combination of reactivity and electronic properties. These characteristics make it a valuable precursor and building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[4]

The molecular formula is C₆H₅Cl₂NO, and it has a molecular weight of approximately 178.02 g/mol .[1][3][5] Its structure is foundational to its role in chemical synthesis, where the amino and hydroxyl groups can undergo various reactions, while the chlorine atoms influence the aromatic ring's reactivity and the overall physicochemical properties of derivative compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are critical for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 116278-69-4 | [1][2] |

| Molecular Formula | C₆H₅Cl₂NO | [1][3] |

| Molecular Weight | 178.02 g/mol | [1][5] |

| Appearance | Data not available; related isomers are often light brown or beige solids. | [6][7] |

| Melting Point | 42-43 °C | |

| Boiling Point | 209-210 °C | |

| Purity | Typically ≥97-98% for commercial grades. | [8] |

| Storage | Store in a cool, well-ventilated place, away from light and air.[9] |

Molecular Structure and Spectroscopic Elucidation

The molecular structure of this compound is defined by the positions of its functional groups on the phenol ring. The hydroxyl group defines position 1, with the chlorine atoms at positions 2 and 3, and the amino group at position 6. This arrangement dictates the molecule's electronic distribution, reactivity, and its signature in various spectroscopic analyses.

Theoretical Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons on the amino and hydroxyl groups. The two aromatic protons are in different chemical environments and would appear as doublets due to coupling with each other. The -NH₂ and -OH protons would likely appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display six distinct signals, one for each carbon atom in the aromatic ring, as they are all in unique electronic environments due to the asymmetrical substitution pattern. The carbons bonded to the electronegative chlorine, oxygen, and nitrogen atoms would be shifted downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the functional groups present. Key expected absorption bands include:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

N-H Stretch: Two sharp peaks (for the symmetric and asymmetric stretches of the primary amine) around 3300-3500 cm⁻¹.

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band around 1200-1300 cm⁻¹.

-

C-Cl Stretch: Absorptions in the 600-800 cm⁻¹ region.

-

-

Mass Spectrometry (MS): The mass spectrum is characterized by the molecular ion peak (M⁺). A crucial feature for chlorine-containing compounds is the isotopic pattern. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, this compound will exhibit a distinctive cluster of peaks for the molecular ion: an M⁺ peak, an (M+2)⁺ peak, and an (M+4)⁺ peak, with a relative intensity ratio of approximately 9:6:1.

Crystallography and Intermolecular Interactions

No published crystal structure for this compound (CAS 116278-69-4) is currently available. However, analysis of the closely related isomer, 4-Amino-2,6-dichlorophenol , provides authoritative insight into the types of intermolecular forces that govern the solid-state packing of these molecules.[10][11][12]

In the crystal structure of 4-Amino-2,6-dichlorophenol, the molecule is planar.[10][11][13] The solid-state structure is dominated by hydrogen bonding. The hydroxyl group's hydrogen atom forms a strong hydrogen bond with the nitrogen atom of an adjacent molecule (O—H⋯N).[10][11] Additionally, one of the amine's hydrogen atoms forms a hydrogen bond with the hydroxyl oxygen of another neighboring molecule (N—H⋯O).[10][11] These interactions link the molecules into infinite chains and sheets, creating a stable, well-ordered crystal lattice.[10][11][13] It is highly probable that this compound engages in similar hydrogen bonding networks, a key determinant of its melting point and solubility.

Synthesis and Reaction Pathways

The synthesis of substituted aminophenols often involves the reduction of a corresponding nitrophenol. For dichlorinated aminophenols, common strategies include the nitration of a dichlorophenol followed by reduction, or the chlorination of an aminophenol or nitrophenol.[14][15][16]

A plausible and widely used laboratory- and industrial-scale method is the reduction of the corresponding nitro precursor, 2,3-dichloro-6-nitrophenol.

Synthesis Workflow Diagram

The following diagram illustrates a typical two-step synthesis pathway starting from 2,3-dichlorophenol.

Caption: General synthesis pathway for this compound.

Experimental Protocol: Reduction of 2,4-dichloro-6-nitrophenol

While a specific protocol for the 2,3-dichloro isomer is not detailed in the provided sources, the reduction of the related 2,4-dichloro-6-nitrophenol is well-documented and serves as a trustworthy and analogous procedure.[17] This protocol is adapted from established methods for nitro group reduction.

Objective: To synthesize 2,4-dichloro-6-aminophenol via the reduction of 2,4-dichloro-6-nitrophenol using sodium dithionite (sodium hydrosulfite).

Materials:

-

2,4-dichloro-6-nitrophenol

-

Sodium dithionite (Na₂S₂O₄)

-

Ethanol

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a suspension of 2,4-dichloro-6-nitrophenol (1.0 eq) in a 1:1 mixture of ethanol and water.

-

Addition of Reducing Agent: While stirring, add sodium dithionite (approx. 5.0 eq) to the suspension in portions. The addition is exothermic; maintain control over the reaction temperature.

-

Causality Note: Sodium dithionite is a powerful yet safe-to-handle reducing agent for converting aromatic nitro groups to amines in an aqueous medium. The portion-wise addition prevents a runaway reaction.

-

-

Reaction Progression: Heat the reaction mixture to 65 °C and stir for 4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Trustworthiness Note: TLC is a critical checkpoint. A sample of the reaction mixture is spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is complete.

-

-

Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dilute the remaining aqueous mixture with a saturated solution of sodium bicarbonate to neutralize any acidic byproducts.

-

Extract the product into an organic solvent, such as ethyl acetate (3x volumes). Combine the organic layers.

-

Causality Note: The product is more soluble in ethyl acetate than in the aqueous layer. Multiple extractions ensure a high recovery yield.

-

-

Purification: Wash the combined organic layers with brine to remove residual water and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter to remove the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Final Product Characterization (Self-Validation): The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate). The final product's identity and purity should be confirmed by:

-

Melting point determination.

-

¹H NMR and IR spectroscopy to confirm the structure.

-

Applications in Research and Drug Development

Halogenated aminophenols are versatile intermediates in organic synthesis. Their applications span several industries:

-

Pharmaceutical Synthesis: They serve as key building blocks for active pharmaceutical ingredients (APIs).[4] The specific isomer 2-amino-4,6-dichlorophenol, for example, is a crucial intermediate in the synthesis of Oxyclozanide, a veterinary drug used to treat liver fluke infections.[18] The reactivity of the amino and hydroxyl groups allows for the construction of more complex heterocyclic systems found in many drugs.

-

Agrochemicals: These compounds are precursors in the manufacturing of pesticides, including herbicides and fungicides.[4][16] For instance, 4-Amino-2,3-dichlorophenol is used in the synthesis of the fungicide Fenhexamid.[8]

-

Dye Industry: The aromatic amine structure is a classic component of many azo dyes and other specialty pigments.[4]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. The following information is synthesized from Safety Data Sheets (SDS) for this compound and its close isomers.[1][6][9]

GHS Hazard Classification

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | H311: Toxic in contact with skin. |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. |

| Carcinogenicity | H351: Suspected of causing cancer. |

| Aquatic Hazard (Chronic) | H411: Toxic to aquatic life with long lasting effects. |

Safe Handling and Emergency Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][6][9] Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[1][6]

-

Handling: Avoid formation of dust.[1] Prevent contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[6]

-

First Aid (In case of exposure):

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[1][6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][6]

-

Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6] Avoid release to the environment.[1]

Conclusion

This compound is a molecule whose utility is fundamentally derived from its structure. The interplay of its hydroxyl, amino, and dichloro substituents creates a platform for complex chemical synthesis. A thorough understanding of its molecular properties, confirmed through spectroscopic analysis and guided by the study of related crystalline structures, is paramount for its effective and safe use. This guide provides the foundational knowledge required by scientists and researchers to leverage this important chemical intermediate in advancing drug discovery and other chemical industries.

References

-

LookChem. (2025). The Versatility of 4-Amino-2,6-dichlorophenol in Pharmaceutical Manufacturing. Available at: [Link]

-

ChemBK. (n.d.). This compound. Available at: [Link]

-

LookChem. (n.d.). Exploring 4-Amino-2,3-Dichlorophenol: A Key Pharmaceutical Intermediate. Available at: [Link]

-

Fisher Scientific. (2021). SAFETY DATA SHEET - 4-Amino-2,6-dichlorophenol. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Crystal structure of 4-amino-2,6-dichlorophenol. Available at: [Link]

-

PubChem. (n.d.). 3-Amino-2,6-dichlorophenol. Available at: [Link]

-

National Institutes of Health (NIH). (n.d.). Crystal structure of 4-amino-2,6-dichlorophenol. Available at: [Link]

-

Organic Syntheses. (n.d.). 2,6-dichlorophenol. Available at: [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Phenol, 4-amino-2,6-dichloro-. Available at: [Link]

- Patsnap. (n.d.). Synthesis method of 2, 6-dichloro-4-aminophenol.

-

B J Corporation. (n.d.). 4-Amino-2 6-dichlorophenol Manufacturer and Supplier. Available at: [Link]

-

PubChem. (n.d.). 4-Amino-2,6-dichlorophenol. Available at: [Link]

- Google Patents. (n.d.). CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol.

-

Slideshare. (n.d.). Crystal structure of 4-amino-2,6-dichlorophenol | PDF. Available at: [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound | 116278-69-4 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. bjcop.in [bjcop.in]

- 5. 3-Amino-2,6-dichlorophenol | C6H5Cl2NO | CID 22392581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. nbinno.com [nbinno.com]

- 8. innospk.com [innospk.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. Crystal structure of 4-amino-2,6-dichlorophenol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Amino-2,6-dichlorophenol | C6H5Cl2NO | CID 80037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Crystal structure of 4-amino-2,6-dichlorophenol | PDF [slideshare.net]

- 14. Buy 6-(Aminomethyl)-2,3-dichlorophenol [smolecule.com]

- 15. Synthesis method of 2, 6-dichloro-4-aminophenol - Eureka | Patsnap [eureka.patsnap.com]

- 16. CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol - Google Patents [patents.google.com]

- 17. 2-AMINO-4,6-DICHLOROPHENOL | 527-62-8 [chemicalbook.com]

- 18. cionpharma.com [cionpharma.com]

Spectroscopic Elucidation of Aminodichlorophenols: A Technical Guide for Researchers

Preamble: The Challenge of Isomeric Specificity

In the landscape of drug discovery and materials science, the precise structural characterization of substituted aromatic compounds is paramount. Isomers, molecules with identical chemical formulas but different atomic arrangements, can exhibit vastly different biological activities and chemical properties. This guide focuses on the spectroscopic characterization of aminodichlorophenols, a class of compounds with significant potential in medicinal and industrial chemistry.

Our primary subject of interest is 6-Amino-2,3-dichlorophenol . However, a comprehensive search of publicly available scientific literature and spectral databases reveals a notable scarcity of experimental spectroscopic data for this specific isomer. This data gap underscores a common challenge in chemical research where not all synthesized compounds are fully characterized and documented in accessible formats.

To provide a robust and educational resource, this guide will adopt a dual approach. Firstly, we will present a detailed ab initio prediction of the expected spectroscopic signatures for this compound based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Secondly, we will provide a thorough analysis of the experimentally obtained spectroscopic data for a closely related and well-documented isomer, 4-Amino-2,6-dichlorophenol , as a practical case study. This comparative methodology will not only illuminate the expected spectral features of our target molecule but also highlight the subtle yet critical differences that arise from isomeric variations.

Part 1: Predicted Spectroscopic Profile of this compound

The structural arrangement of substituents on the benzene ring in this compound dictates a unique electronic environment for each atom, which in turn governs its interaction with electromagnetic radiation and its fragmentation behavior.

Caption: Molecular structure of 4-Amino-2,6-dichlorophenol.

¹H NMR Spectrum of 4-Amino-2,6-dichlorophenol

The symmetry in 4-Amino-2,6-dichlorophenol (a C₂ᵥ symmetry axis through the C1-C4 bond) simplifies its ¹H NMR spectrum compared to the predicted spectrum of the 6-amino isomer.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~6.7 ppm | Singlet | 2H | Aromatic Protons |

| ~4.9 ppm | Broad s | 2H | -NH₂ Protons |

| ~8.9 ppm | Broad s | 1H | -OH Proton |

-

Expertise & Experience: The presence of a single signal for the two aromatic protons is a direct consequence of the molecule's symmetry. The protons at C3 and C5 are chemically equivalent. The broadness of the -NH₂ and -OH signals is indicative of proton exchange and hydrogen bonding, which is typical for these functional groups. The exact chemical shifts can vary with the solvent used.

¹³C NMR Spectrum of 4-Amino-2,6-dichlorophenol

Due to symmetry, only four distinct signals are expected in the ¹³C NMR spectrum.

| Chemical Shift (δ) | Assignment |

| ~142 ppm | C1 (-OH) |

| ~128 ppm | C4 (-NH₂) |

| ~120 ppm | C2, C6 (-Cl) |

| ~116 ppm | C3, C5 (-H) |

-

Expertise & Experience: The carbon attached to the hydroxyl group (C1) is the most deshielded. The carbons bearing the chlorine atoms (C2 and C6) are also significantly downfield. The protonated carbons (C3 and C5) are the most upfield-shifted in the aromatic region.

IR Spectrum of 4-Amino-2,6-dichlorophenol

The experimental IR spectrum of 4-Amino-2,6-dichlorophenol confirms the presence of the key functional groups.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3420, 3330 | N-H stretching (asymmetric and symmetric) |

| 3200-3500 (broad) | O-H stretching |

| 3050 | Aromatic C-H stretching |

| 1610, 1500 | C=C aromatic ring stretching |

| 1230 | C-O stretching |

| 840 | C-Cl stretching |

-

Trustworthiness: The presence of two distinct N-H stretching bands is a hallmark of a primary amine. The broad O-H band is characteristic of a phenolic hydroxyl group involved in hydrogen bonding.

Mass Spectrum of 4-Amino-2,6-dichlorophenol

The mass spectrum provides unambiguous confirmation of the molecular weight and elemental composition.

| m/z | Relative Intensity (%) | Assignment |

| 177 | 100 | [M]⁺ |

| 179 | 65 | [M+2]⁺ |

| 181 | 10 | [M+4]⁺ |

| 142 | ~40 | [M-Cl]⁺ |

| 113 | ~30 | [M-Cl-HCN]⁺ |

-

Authoritative Grounding & Comprehensive References: The isotopic cluster at m/z 177, 179, and 181 is definitive proof of the presence of two chlorine atoms. [1][2]The fragmentation pattern, showing the loss of a chlorine atom, is a common pathway for chlorinated aromatic compounds.

Part 3: Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the aminodichlorophenol in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16-64.

-

Relaxation Delay (d1): 1-2 seconds.

-

Spectral Width: ~16 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

-

Pulse Program: Proton-decoupled (zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: ~240 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

Acquisition (FTIR):

-

Technique: Fourier Transform Infrared (FTIR) with ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32-64.

-

Background: A background spectrum of the clean ATR crystal should be collected before the sample spectrum.

-

Mass Spectrometry

-

Sample Introduction (GC-MS):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).

-

Inject 1 µL into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

-

GC column: A non-polar or medium-polarity column (e.g., DB-5ms).

-

Temperature Program: Start at a low temperature (~50°C), ramp to a high temperature (~280°C).

-

-

Mass Analysis (EI):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 2-3 scans/second.

-

Conclusion

While experimental spectroscopic data for this compound remains elusive in the public domain, a detailed prediction of its spectral characteristics can be made based on fundamental principles. The comparative analysis with the readily available data for its isomer, 4-Amino-2,6-dichlorophenol, provides a valuable framework for understanding the spectroscopic properties of this class of compounds. The subtle differences in the predicted and experimental spectra underscore the critical importance of isomeric structure on the electronic and magnetic environments within a molecule. This guide serves as a testament to the power of spectroscopic methods in elucidating molecular structure, a cornerstone of modern chemical and pharmaceutical research.

References

-

PubChem. 4-Amino-2,6-dichlorophenol. National Center for Biotechnology Information. [Link]

-

NIST. Phenol, 4-amino-2,6-dichloro-. NIST Chemistry WebBook. [Link]

-

PubChem. 2-Amino-4,6-dichlorophenol. National Center for Biotechnology Information. [Link]

-

ChemBK. This compound. [Link]

Sources

An In-depth Technical Guide to the Organic Solvent Solubility of 6-Amino-2,3-dichlorophenol

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, formulation development, and purification strategies. This guide provides a comprehensive technical overview of the solubility characteristics of 6-Amino-2,3-dichlorophenol (CAS: 116278-69-4), a substituted phenol of interest in chemical synthesis and drug discovery. Due to the limited availability of published quantitative data for this specific isomer, this document emphasizes the foundational principles and robust experimental methodologies required for its determination. We will explore the molecule's structural attributes to predict its solubility behavior, provide a detailed, field-proven protocol for empirical solubility determination, and discuss the analytical techniques for accurate quantification. This guide is intended for researchers, chemists, and formulation scientists engaged in the development of molecules where understanding and manipulating solubility is paramount.

Physicochemical Characterization and Theoretical Solubility Profile

Understanding the molecular structure of this compound is the first step in predicting its interaction with various organic solvents.

-

Molecular Structure: The molecule consists of a phenol ring substituted with a hydroxyl (-OH) group, an amino (-NH2) group, and two chlorine (-Cl) atoms.

-

Molecular Formula: C₆H₅Cl₂NO[1]

-

Molar Mass: 178.016 g/mol [1]

-

Functional Groups and Polarity:

-

Hydroxyl (-OH) and Amino (-NH2) Groups: These are polar, hydrophilic groups capable of acting as both hydrogen bond donors and acceptors. Their presence suggests solubility in polar protic solvents (e.g., alcohols, water).

-

Dichlorinated Benzene Ring: The aromatic ring itself is nonpolar and lipophilic. The two chlorine substituents further increase its lipophilicity and molecular weight, which tends to decrease solubility in water.

-

-

Amphoteric Nature: The presence of a basic amino group and an acidic phenolic hydroxyl group makes the compound amphoteric. This means its solubility in protic solvents will be highly dependent on the pH of the medium. In acidic solutions, the amino group will be protonated (forming -NH₃⁺), increasing polarity and solubility. In basic solutions, the phenolic proton will be removed (forming -O⁻), which also significantly increases polarity and aqueous solubility.

Predicted Solubility Behavior: Based on the "like dissolves like" principle, a qualitative solubility profile can be hypothesized:[2]

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar functional groups.

-

Moderate to High Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol, due to hydrogen bonding interactions.

-

Low Solubility: Expected in nonpolar solvents such as hexane, cyclohexane, and toluene. The polar amino and hydroxyl groups will resist dissolution in these lipophilic media.

-

Variable Solubility: In solvents with intermediate polarity like acetone, ethyl acetate, and dichloromethane, solubility will depend on the delicate balance between the polar functional groups and the nonpolar dichlorobenzene core.

Experimental Determination of Solubility: A Validated Protocol

Empirical testing is essential to move beyond theoretical predictions. The isothermal shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound.[2] This protocol ensures that the solvent is fully saturated with the solute, providing a reliable and reproducible measurement.

Materials and Equipment

-

This compound (solid, purity >97%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.01 mg)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks, pipettes, and autosampler vials

Step-by-Step Experimental Workflow

This protocol is designed to be a self-validating system by ensuring equilibrium is reached and that only the dissolved analyte is measured.

-

Preparation of Stock Standard: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to create a concentrated stock solution. This will be used to prepare a calibration curve for HPLC analysis.

-

Solvent Addition: Add an excess amount of solid this compound to a pre-weighed vial. The key is to add enough solid so that a visible amount remains undissolved at the end of the experiment, confirming that saturation has been achieved.

-

Solvent Dispensing: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period.

-

Expertise-Driven Insight: An equilibration time of 24 to 72 hours is typically recommended.[2] To ensure equilibrium has been reached, a time-point study can be performed where samples are taken at 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration does not significantly change between the later time points.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Sample Collection and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into an autosampler vial.

-

Trustworthiness Check: Filtration is a critical step to remove any undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. The filter material must be chemically inert to the solvent to prevent leaching of contaminants.

-

-

Dilution: Dilute the filtered sample with an appropriate mobile phase or solvent to bring the concentration within the linear range of the HPLC calibration curve.

-

Quantification via HPLC-UV: Analyze the diluted samples using a validated HPLC-UV method. The UV detector wavelength should be set to the λ_max_ of this compound for maximum sensitivity.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. The final solubility is typically expressed in mg/mL or mol/L.

Experimental Workflow Diagram

Caption: Isothermal shake-flask solubility determination workflow.

Data Presentation and Interpretation

Quantitative solubility data should be organized systematically for clear comparison and analysis.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Nonpolar | 25 | Data to be determined | Data to be determined |

| Toluene | Aromatic | 25 | Data to be determined | Data to be determined |

| Dichloromethane | Halogenated | 25 | Data to be determined | Data to be determined |

| Ethyl Acetate | Ester | 25 | Data to be determined | Data to be determined |

| Acetone | Ketone | 25 | Data to be determined | Data to be determined |

| Isopropanol | Polar Protic | 25 | Data to be determined | Data to be determined |

| Ethanol | Polar Protic | 25 | Data to be determined | Data to be determined |

| Methanol | Polar Protic | 25 | Data to be determined | Data to be determined |

| Acetonitrile | Polar Aprotic | 25 | Data to be determined | Data to be determined |

| Dimethylformamide (DMF) | Polar Aprotic | 25 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Data to be determined | Data to be determined |

| Water | Polar Protic | 25 | Data to be determined | Data to be determined |

Safety and Handling Considerations

As a halogenated aminophenol, this compound requires careful handling. While a specific Safety Data Sheet (SDS) for this isomer is not widely available, data from closely related isomers like 4-amino-2,6-dichlorophenol suggest the following precautions.[3][4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]

-

Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3]

-

Health Hazards: Isomeric compounds are classified as skin and eye irritants and may cause respiratory irritation.[3][4] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[5]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.[1][4]

Always consult the supplier-specific SDS before commencing any experimental work.

Conclusion

References

- Smolecule. (n.d.). 6-(Aminomethyl)-2,3-dichlorophenol.

- CHEM 334L. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from UCI Department of Chemistry website.

- ChemBK. (n.d.). This compound.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Austin Peay State University. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from APSU Department of Chemistry website.

- ChemicalBook. (2022, August 11). Chemical Safety Data Sheet MSDS / SDS - this compound.

- University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from University of Toronto, Department of Chemistry website.

- Sigma-Aldrich. (2025, May 20). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET.

- TCI Chemicals. (2024, November 27). SAFETY DATA SHEET.

Sources

A Prospective Analysis of the Biological Activity of 6-Amino-2,3-dichlorophenol: A Framework for Discovery

Abstract: The landscape of pharmaceutical development is in constant pursuit of novel molecular scaffolds that can serve as the foundation for next-generation therapeutics. Aminophenol derivatives, particularly those with halogen substitutions, represent a promising class of compounds with demonstrated bioactivity. This guide focuses on 6-Amino-2,3-dichlorophenol (CAS No. 116278-69-4), a molecule whose biological profile remains largely unexplored in public literature. In the absence of direct experimental data, this document provides a comprehensive, prospective framework for its systematic evaluation. By drawing upon established principles and the known activities of its structural isomers and related compounds, we outline a logical, tiered approach to unlock its therapeutic potential. This guide is intended for researchers, chemists, and drug development professionals, offering a roadmap for investigation, from initial in vitro screening to preliminary mechanistic studies.

Introduction: The Untapped Potential of a Dichlorinated Aminophenol

This compound is a distinct chemical entity characterized by a phenol ring substituted with an amino group at position 6 and chlorine atoms at positions 2 and 3[1]. While it is available as a chemical intermediate for Active Pharmaceutical Ingredient (API) synthesis, its intrinsic biological activities have not been characterized in peer-reviewed studies[2].

The unique arrangement of its functional groups—a nucleophilic amino group, an acidic hydroxyl group, and two electron-withdrawing chlorine atoms—suggests a high potential for diverse biological interactions. The halogenation, in particular, is known to increase lipophilicity, which can enhance the ability of a molecule to penetrate cellular membranes and interact with intracellular targets[3]. Structurally related aminophenol and dichlorophenol compounds have demonstrated a wide range of biological effects, including antimicrobial, cytotoxic, and enzyme-inhibiting properties[4][5][6]. This precedent forms the scientific rationale for a thorough investigation into this compound.

This whitepaper presents a structured, hypothesis-driven workflow to systematically characterize the biological activity of this compound. We will detail the necessary experimental protocols, outline the logic behind the screening cascade, and provide the tools for data interpretation, thereby creating a self-validating system for discovery.

Comparative Structural Rationale and Hypothesized Activities

The specific substitution pattern of this compound distinguishes it from its better-studied isomers. Understanding these differences is key to predicting its potential biological profile.

| Compound | CAS Number | Key Structural Features & Known Applications | Reference |

| This compound | 116278-69-4 | Subject of this guide. Ortho- and meta-chloro substitution relative to the hydroxyl group. | [1] |

| 4-Amino-2,3-dichlorophenol | 39183-17-0 | Para-amino substitution. A critical building block for synthesizing advanced therapeutic agents and fungicides. | [7][8] |

| 2-Amino-4,6-dichlorophenol | 527-62-8 | Ortho-amino substitution. A crucial intermediate in the synthesis of Oxyclozanide, an anthelmintic agent used in livestock. | [9] |

| 4-Amino-2,6-dichlorophenol | 5930-28-9 | Symmetrical dichloro substitution flanking the hydroxyl group. Noted for potential nephrotoxicity in mechanistic studies. |

The variation in the positions of the amino and chloro groups profoundly impacts the molecule's electronic distribution, steric hindrance, and hydrogen bonding capacity. Based on the established activities of related structures, we can formulate three primary hypotheses for the biological activity of this compound:

-

Antimicrobial Activity: Many phenolic compounds disrupt microbial cell membranes or inhibit essential enzymes[10]. The presence of chlorine atoms can amplify this effect. Derivatives of o-aminophenol have demonstrated weak to moderate antimicrobial activity against various bacterial and fungal strains[4][11].

-

Cytotoxic Activity: Benzochromene derivatives synthesized from dichlorobenzaldehyde have shown potent anticancer activity[6]. Furthermore, various o-aminophenol derivatives exhibit moderate inhibitory effects on human cancer cell lines such as KB, HepG2, A549, and MCF7[4][5]. This suggests the core aminodichlorophenol scaffold is a viable candidate for cytotoxic evaluation.

-

Enzyme Inhibition: Phenolic compounds are well-documented enzyme inhibitors. They can form covalent bonds with reactive nucleophilic sites on enzymes, such as the free amino and thiol groups of amino acid residues, leading to a loss of enzymatic activity[12]. This mechanism is broad and could implicate targets from metabolic enzymes to protein kinases.

A Proposed Experimental Workflow for Biological Characterization

We propose a multi-tiered screening cascade to efficiently evaluate the biological potential of this compound. This workflow is designed to first identify primary activities (in vitro screening) and then to inform subsequent, more focused mechanistic studies.

Caption: Hypothetical competitive inhibition of an enzyme by this compound.

Protocol: Enzyme Inhibition Kinetics

This protocol is designed to determine the IC50 of the compound against a specific enzyme and to investigate its mode of inhibition.

-

Assay Setup: Design a kinetic assay where the activity of the target enzyme results in a change in absorbance or fluorescence. For example, using a chromogenic substrate that releases a colored product upon cleavage.[13]

-

IC50 Determination:

-

Perform the enzymatic reaction in the presence of varying concentrations of this compound, while keeping the enzyme and substrate concentrations constant.

-

Measure the initial reaction velocity (rate) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

-

-

Mode of Inhibition Study:

-

Perform a matrix of experiments by varying the substrate concentration at several fixed inhibitor concentrations (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

-

Measure the initial velocity for each condition.

-

Generate a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).

-

Analyze the plot:

-

Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

-

Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

-

Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

-

-

Conclusion and Future Outlook

While the biological activity of this compound is not yet documented, its chemical structure, viewed in the context of its isomers and related compounds, provides a strong rationale for its investigation as a potential antimicrobial, cytotoxic, or enzyme-inhibiting agent. The experimental framework detailed in this guide offers a robust and scientifically rigorous pathway for this exploration.

By systematically applying the described protocols for in vitro screening and mechanistic analysis, researchers can efficiently generate a comprehensive biological profile of this molecule. Positive findings would not only fill a critical knowledge gap but could also establish this compound as a valuable new scaffold for the development of novel therapeutics. Subsequent structure-activity relationship (SAR) studies, involving the synthesis and testing of derivatives, would be the logical next step toward optimizing its potency, selectivity, and drug-like properties.

References

- Smolecule. 6-(Aminomethyl)-2,3-dichlorophenol.

- Benchchem. 6-Amino-2,4-dichloro-3-methylphenol hydrochloride | 39549-31-0.

- Rawel HM, Kroll J, Rohn S. Inhibitory effects of plant phenols on the activity of selected enzymes. Journal of Agricultural and Food Chemistry. 2002;50(12):3443-3448.

- Nguyen HT, Nguyen HX, Le TH, et al. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Pharmaceutical Chemistry Journal. 2023.

- Ningbo Inno Pharmchem Co.,Ltd. Exploring 4-Amino-2,3-Dichlorophenol: A Key Pharmaceutical Intermediate.

- Ningbo Inno Pharmchem Co.,Ltd. Key Considerations When Buying 4-Amino-2,3-dichlorophenol for Pharmaceutical Synthesis.

- Jigs Chemical Limited. This compound RAW MATERIAL API. IndiaMART.

- Fine DH, Brown ED, Gq теркәлүсез, et al. Assessment of Oral Microbial Viability by 2,6-Dichlorophenolindophenol a Redox Agent. Journal of Clinical Medicine. 2020;9(11):3469.

- Nguyen HT, Nguyen HX, Le TH, et al. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. ResearchGate.

- Patel RV, Patel JK, Kumari P, et al. Synthesis and Antimicrobial Activity of 2-[2-(2,6-dichloro phenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones. Tropical Journal of Pharmaceutical Research. 2012;11(4):597-605.

- Nguyen HT, Nguyen HX, Le TH, et al. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Bentham Science. 2025.

- ChemBK. This compound.

- PubChem. 3-Amino-2,6-dichlorophenol.

- European Commission. Opinion of the Scientific Committee on Consumer Products on 3-amino-2,4-dichlorophenol HCl (A43). 2007.

- PubChem. 4-Amino-2,6-dichlorophenol.

- Sigma-Aldrich. 4-Amino-2,3-dichlorophenol.

- Sigma-Aldrich. 4-Amino-2,6-dichlorophenol 98.

- Cion Pharma. 2-amino-4,6-dichlorophenol Manufacturer.

- Shcherbakov D, Smirnov S, Shcherbakova E, et al. Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. Molecules. 2021;26(11):3237.

- Agency for Toxic Substances and Disease Registry. Toxicological Profile for Chlorophenols. 2020.

- Edmondson DE, Binda C, Mattevi A. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Drug Targets - CNS & Neurological Disorders. 2005;4(4):371-384.

- Al-Warhi T, Al-Omair MA, Al-Hokbany N, et al. The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. Molecules. 2021;26(16):4999.

- Benedek K, Rózsa B, Török T, et al. Specific Antimicrobial Activities Revealed by Comparative Evaluation of Selected Gemmotherapy Extracts. Plants. 2022;11(15):2032.

- Asim M, Parveen M, Al-Harrasi A, et al. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules. 2022;27(4):1364.

- Biri-Kovács B, Bodor A, Borbás A, et al. Enhanced Antibacterial Activity of Substituted Derivatives of NCR169C Peptide. International Journal of Molecular Sciences. 2023;24(3):2724.

- Patel M, Wangoo N. Antimicrobial activity of self-assembled structures formed by protected amino acids. ChemRxiv. 2023.

Sources

- 1. chembk.com [chembk.com]

- 2. indiamart.com [indiamart.com]

- 3. Buy 6-(Aminomethyl)-2,3-dichlorophenol [smolecule.com]

- 4. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. innospk.com [innospk.com]

- 8. nbinno.com [nbinno.com]

- 9. cionpharma.com [cionpharma.com]

- 10. 6-Amino-2,4-dichloro-3-methylphenol hydrochloride | 39549-31-0 | Benchchem [benchchem.com]

- 11. eurekaselect.com [eurekaselect.com]

- 12. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Amino-2,3-dichlorophenol Derivatives and Analogs: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 6-amino-2,3-dichlorophenol and its derivatives, compounds of increasing interest in medicinal chemistry and materials science. We will delve into the nuanced aspects of their synthesis, spectroscopic characterization, and burgeoning applications, with a particular focus on their potential as therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just protocols, but the underlying scientific rationale for experimental design and interpretation.

Introduction: The Chemical and Biological Significance of Substituted Aminophenols

The aminophenol scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The introduction of halogen atoms, such as chlorine, onto this scaffold can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The specific substitution pattern of this compound, with its vicinal chlorine atoms and ortho-amino group relative to the hydroxyl moiety, presents a unique electronic and steric profile that distinguishes it from its isomers and other halogenated aminophenols. This unique arrangement is hypothesized to modulate its reactivity and biological activity, making its derivatives promising candidates for novel therapeutics.

Studies on related halogenated phenols and aminophenols have revealed potent antimicrobial and anticancer activities.[1][2] The presence of chlorine atoms can enhance the antimicrobial efficacy of phenolic compounds.[1][3] Furthermore, the amino group provides a versatile handle for the synthesis of a diverse library of derivatives through N-alkylation and N-acylation, allowing for the fine-tuning of their biological properties.[4][5] This guide will explore the synthesis of such derivatives and discuss the structure-activity relationships (SAR) that govern their therapeutic potential.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its analogs typically involves a multi-step process, often starting from a readily available dichlorinated precursor. A common and efficient strategy is the reduction of a corresponding nitro-dichlorophenol.

Core Synthesis: Catalytic Hydrogenation of 2,3-Dichloro-6-nitrophenol

The most direct route to this compound is the reduction of 2,3-dichloro-6-nitrophenol. Catalytic hydrogenation is the preferred industrial method due to its high efficiency and clean reaction profile.

Protocol: Catalytic Hydrogenation of 2,3-Dichloro-6-nitrophenol

-

Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer, gas inlet, and temperature and pressure sensors is charged with 2,3-dichloro-6-nitrophenol and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

-

Catalyst Addition: A catalytic amount of a noble metal catalyst, typically 5% Palladium on carbon (Pd/C) or a Raney Nickel catalyst, is added to the mixture.[6][7] Raney Nickel is often favored when dehalogenation is a concern.[7]

-

Hydrogenation: The reactor is purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas (typically 0.5 MPa).[6] The reaction mixture is then heated to a specified temperature (e.g., 333 K) and stirred vigorously.[6]

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is completely consumed.

-

Work-up and Purification: Upon completion, the reactor is cooled, and the hydrogen pressure is safely released. The catalyst is removed by filtration through a pad of Celite. The solvent is then removed under reduced pressure, and the crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane).

Causality of Experimental Choices:

-

Catalyst Selection: Palladium on carbon is a highly active catalyst for nitro group reduction.[7] However, in the presence of aryl chlorides, there is a risk of hydrodechlorination. Raney Nickel offers a good alternative with high activity for nitro reduction and a lower propensity for dehalogenation.[7] The choice of catalyst is a critical parameter to maximize the yield of the desired aminodichlorophenol.

-

Solvent: Polar protic solvents like methanol or ethanol are excellent for dissolving the starting material and facilitating the interaction with the catalyst surface.

-

Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate without promoting side reactions. Higher pressures and temperatures can accelerate the reaction but may also increase the risk of dehalogenation or other degradation pathways.

Diagram: Synthesis of this compound

Caption: General reaction scheme for the synthesis of this compound.

Derivatization Strategies: N-Alkylation and N-Acylation

The amino group of this compound is a key functional handle for creating a library of derivatives with diverse biological activities. N-alkylation and N-acylation are two fundamental transformations used to introduce various substituents.

Protocol: N-Alkylation via Reductive Amination

-

Imine Formation: this compound is dissolved in a suitable solvent like methanol. An aldehyde or ketone (1.1 equivalents) is added, and the mixture is stirred at room temperature to form the corresponding imine (Schiff base).

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the reaction mixture. The reaction is typically stirred at room temperature until the imine is fully reduced.

-

Work-up and Purification: The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Protocol: N-Acylation

-

Reaction Setup: this compound is dissolved in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) containing a non-nucleophilic base (e.g., triethylamine or pyridine).

-

Acylating Agent Addition: An acyl chloride or anhydride (1.1 equivalents) is added dropwise to the cooled solution (0 °C).

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is then dried and concentrated, and the product is purified by recrystallization or column chromatography.

Causality of Experimental Choices:

-

Reductive Amination: This two-step, one-pot procedure is a mild and efficient method for N-alkylation that avoids the use of harsh alkylating agents. The choice of reducing agent is important; sodium borohydride is a mild reagent that selectively reduces the imine in the presence of other functional groups.

-

N-Acylation: The use of a base is crucial to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the reaction to completion. The choice of acylating agent allows for the introduction of a wide variety of amide functionalities.

Spectroscopic Characterization

The unambiguous identification of this compound and its derivatives relies on a combination of spectroscopic techniques.

Table 1: Key Spectroscopic Data for Aminodichlorophenol Isomers

| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | IR (cm-1) | Mass Spec (m/z) |

| 4-Amino-2,6-dichlorophenol | Aromatic protons and signals for NH₂ and OH groups.[8] | Signals for aromatic carbons, C-Cl, C-N, and C-O.[9] | N-H stretching (amine), O-H stretching (phenol), C-Cl stretching.[10] | Molecular ion peak corresponding to C₆H₅Cl₂NO.[10] |

| 2-Amino-4-chloro-phenol | Aromatic protons, NH₂, and OH signals.[8] | Aromatic carbons, C-Cl, C-N, and C-O signals.[8] | N-H and O-H stretching bands. | Molecular ion peak for C₆H₆ClNO. |

| This compound | Expected aromatic doublets, broad singlets for NH₂ and OH. | Expected signals for 6 aromatic carbons with characteristic shifts for C-Cl, C-N, and C-O. | Characteristic N-H, O-H, and C-Cl stretching vibrations. | Expected molecular ion peak for C₆H₅Cl₂NO. |

Note: Specific spectral data for this compound is not widely published and the values presented are based on expected chemical shifts and characteristic absorptions.

Interpretation of Spectroscopic Data:

-

1H NMR: The number of signals, their multiplicity, and their integration in the aromatic region can help distinguish between different isomers. The chemical shifts of the amino and hydroxyl protons are often broad and can vary with solvent and concentration.

-

13C NMR: The number of distinct signals in the 13C NMR spectrum confirms the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon, with carbons attached to electronegative atoms (Cl, O, N) appearing at higher chemical shifts.

-

IR Spectroscopy: The presence of characteristic absorption bands for N-H (around 3300-3500 cm⁻¹), O-H (broad, around 3200-3600 cm⁻¹), and C-Cl (around 600-800 cm⁻¹) stretching vibrations confirms the presence of these functional groups.

-

Mass Spectrometry: The molecular ion peak confirms the molecular weight of the compound. The isotopic pattern of chlorine (35Cl and 37Cl in a roughly 3:1 ratio) is a key diagnostic feature for chlorine-containing compounds.

Biological Activities and Therapeutic Potential

While research specifically on this compound derivatives is still emerging, the broader class of halogenated aminophenols has demonstrated significant potential in several therapeutic areas.

Antimicrobial Activity

Halogenated phenols are known for their antimicrobial properties.[1][3] The presence of chlorine atoms on the aromatic ring is thought to enhance their ability to disrupt microbial cell membranes and interfere with essential enzymatic processes. Studies on various halogenated compounds have shown potent activity against a range of bacteria, including antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[1][3] The amino group on the aminodichlorophenol scaffold provides a site for further modification, which could lead to the development of derivatives with improved antimicrobial potency and selectivity.

Table 2: Antimicrobial Activity of Related Halogenated Phenols

| Compound | Organism | MIC (µg/mL) | Reference |

| 2,4,6-Triiodophenol | S. aureus | 5 | [1] |

| Laurinterol (brominated sesquiterpene) | MRSA | 3.13 | [3] |

Anticancer Activity